molecular formula C34H34Cl4N4O2 B14450765 1,6-Hexanediamine, N,N'-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride CAS No. 75340-78-2

1,6-Hexanediamine, N,N'-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride

Cat. No.: B14450765
CAS No.: 75340-78-2
M. Wt: 672.5 g/mol
InChI Key: DXFICPCOWARXFK-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of acridine moieties, which are known for their biological activity and fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the acridine derivatives. The acridine moieties are synthesized through a series of reactions involving chlorination and methoxylation. These intermediates are then reacted with 1,6-hexanediamine under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the acridine moieties.

    Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various acridine derivatives with modified functional groups. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a fluorescent probe in chemical analysis and detection.

    Biology: Employed in the study of DNA interactions and as a potential anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride involves its interaction with biological molecules such as DNA. The acridine moieties intercalate between the DNA bases, disrupting the normal function of the DNA and leading to potential therapeutic effects. The compound may also interact with specific proteins and enzymes, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Hexanediamine, N,N’-bis(9-chloro-7-methoxy-2-acridinyl)-
  • 1,6-Hexanediamine, N,N’-bis(4-ethyl-9-acridinyl)-

Comparison

Compared to similar compounds, 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific substitution pattern on the acridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

75340-78-2

Molecular Formula

C34H34Cl4N4O2

Molecular Weight

672.5 g/mol

IUPAC Name

N,N'-bis(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine;dihydrochloride

InChI

InChI=1S/C34H32Cl2N4O2.2ClH/c1-41-23-9-13-29-27(19-23)33(25-11-7-21(35)17-31(25)39-29)37-15-5-3-4-6-16-38-34-26-12-8-22(36)18-32(26)40-30-14-10-24(42-2)20-28(30)34;;/h7-14,17-20H,3-6,15-16H2,1-2H3,(H,37,39)(H,38,40);2*1H

InChI Key

DXFICPCOWARXFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC.Cl.Cl

Origin of Product

United States

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